![molecular formula C18H20Cl2N2O3S B2386895 Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216909-91-9](/img/structure/B2386895.png)
Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a thieno[2,3-c]pyridine core, which is a bicyclic system with a five-membered thiophene ring fused with a six-membered pyridine ring . The molecule also contains a carboxylate ester group (CO2Me), an amide group (CONH), and a chlorobenzene group (C6H4Cl), all attached to different positions on the thieno[2,3-c]pyridine core .
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Reactivity
Pyridinium salts, including our compound of interest, have been pivotal in organic synthesis. Researchers have explored various synthetic routes to access these structures. The compound’s reactivity can be harnessed for creating novel derivatives, functionalizing other molecules, and building complex frameworks. Understanding its chemical behavior is crucial for designing efficient synthetic pathways .
Pyridinium Ionic Liquids (PILs)
Pyridinium salts, when combined with appropriate anions, form ionic liquids. These PILs exhibit unique properties such as low volatility, high thermal stability, and tunable solvation abilities. Researchers have investigated their use as green solvents, catalysts, and electrolytes in energy storage devices. Our compound could contribute to this exciting field .
Pyridinium Ylides
Pyridinium ylides are versatile intermediates in organic chemistry. They participate in [3+2] cycloadditions, allowing access to diverse heterocyclic structures. Our compound’s ylide form could be employed in the synthesis of pyrrolidines, pyrrolines, and other valuable compounds. These reactions often proceed under mild conditions, making them attractive for drug discovery and natural product synthesis .
Biological Applications
a. Anti-Microbial Properties Pyridinium salts have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Our compound may exhibit similar effects, potentially serving as a lead for developing new antibiotics or antifungal agents. b. Anti-Cancer Potential Some pyridinium salts show promising anticancer properties. Researchers have explored their impact on cancer cell lines, apoptosis pathways, and tumor growth inhibition. Investigating our compound’s effects could reveal novel therapeutic avenues .
Anti-Malarial Activity
Certain pyridinium salts exhibit anti-malarial effects by disrupting the parasite’s metabolic pathways. Our compound’s structural features may allow it to interact with essential enzymes or transporters in Plasmodium species. Further studies are warranted to validate its potential as an antimalarial agent .
Materials Science
Pyridinium salts have been incorporated into materials for diverse applications a. : Pyridinium salts have been incorporated into materials for diverse applications: a. Ion Conductors PILs derived from pyridinium salts serve as ion-conducting materials in fuel cells and supercapacitors. b. Luminescent Materials Some pyridinium-based compounds exhibit fluorescence, making them useful in sensors and optoelectronic devices. cLiquid Crystals: Pyridinium salts contribute to liquid crystal formulations, impacting display technologies and smart materials .
Eigenschaften
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S.ClH/c1-3-21-9-8-13-14(10-21)25-17(15(13)18(23)24-2)20-16(22)11-4-6-12(19)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H,20,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYBQXCODKLKJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)

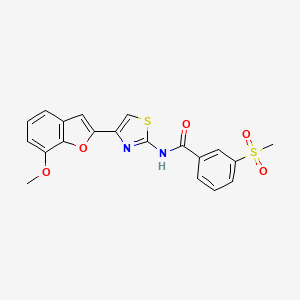
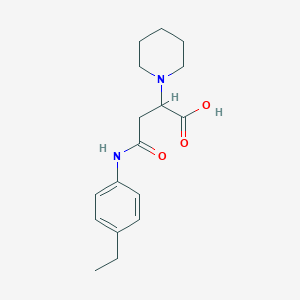


![3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2386821.png)
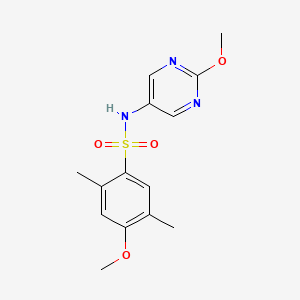
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2386826.png)
![2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2386828.png)
![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)
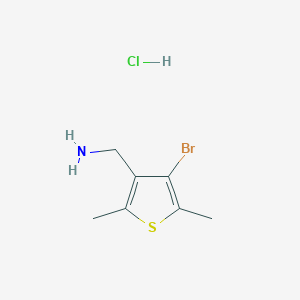
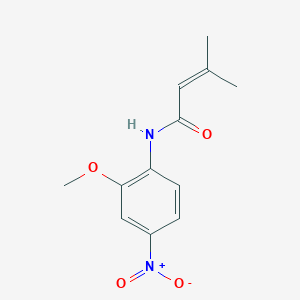
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2386835.png)